4-氨基-5-氯-2-甲氧基苯甲酰胺

描述

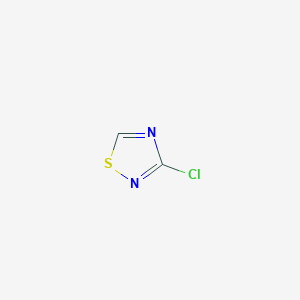

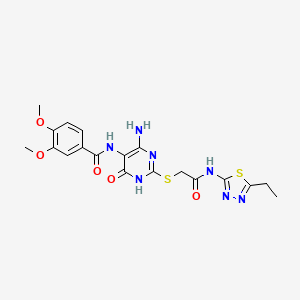

4-Amino-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C8H9ClN2O2 . It has a molecular weight of 200.62 .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloro-2-methoxybenzamide consists of an aromatic benzene ring substituted with an amino group (NH2), a chloro group (Cl), and a methoxy group (OCH3) at positions 4, 5, and 2 respectively .科学研究应用

物理和化学性质

- 摩尔折射率和极化率:Sawale、Kalyankar、George 和 Deosarkar (2016) 的研究分析了 4-氨基-5-氯-2-甲氧基苯甲酰胺的摩尔折射率和极化率,并指出了其止吐和副交感神经拟活性。他们发现随着药物浓度的增加,极化率效应更强 (Sawale, Kalyankar, George, & Deosarkar, 2016)。

药代动力学和代谢

- 转化和排泄:Arita、Hori、Ito、Ichikawa 和 Uesugi (1970) 研究了 4-氨基-5-氯-2-甲氧基苯甲酰胺在兔体内的转化,发现了除母体化合物之外的五种转化产物。这项研究提供了对药物代谢途径的见解 (Arita et al., 1970)。

- 代谢物的鉴定:Jones、Blanton 和 Bowen (2005) 的研究鉴定了牛尿液中 4-氨基-5-氯-2-甲氧基苯甲酰胺的代谢物,这对于了解其排泄和环境影响至关重要 (Jones, Blanton, & Bowen, 2005)。

合成和化合物衍生物

- 代谢物的合成:Maurich、De Amici 和 De Micheli (1994) 合成了甲氧氯普胺的代谢物 2-(4-氨基-5-氯-2-甲氧基苯甲酰胺)乙酸,提供了一种在人尿液中检测该化合物的方法。这种合成有助于了解药物的代谢 (Maurich, De Amici, & De Micheli, 1994)。

安全和危害

The safety information for 4-Amino-5-chloro-2-methoxybenzamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4-amino-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXXTVNYHGGBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24190-74-7 | |

| Record name | 4-amino-5-chloro-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the common metabolic pathways of 4-Amino-5-chloro-2-methoxybenzamide derivatives in rabbits?

A1: Research indicates that compounds containing the 4-Amino-5-chloro-2-methoxybenzamide structure undergo various metabolic transformations in rabbits. Studies using rabbit liver preparations identified several metabolic products. These include:

- N-dealkylation: This pathway involves the removal of alkyl groups from the nitrogen atom attached to the benzene ring. For instance, metoclopramide (N-(Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide) undergoes N-dealkylation to form N-(ethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide and N-(aminoethyl)-4-amino-5-chloro-2-methoxybenzamide. []

- Hydroxylation: This pathway introduces a hydroxyl group into the molecule. In the case of metoclopramide, hydroxylation can occur on the ethyl side chain, forming N-(2'-hydroxyethyl)-4-amino-5-chloro-2-methoxybenzamide, or on the benzene ring, leading to N-(diethylaminoethyl)-4-amino-5-chloro-2-hydroxybenzamide and N-(ethylaminoethyl)-4-amino-5-chloro-2-hydroxybenzamide. []

- Amide hydrolysis: This pathway breaks the amide bond, leading to the formation of 4-amino-5-chloro-2-methoxybenzoic acid. This metabolic route was observed in the metabolism of clebopride (N-(1'-Benzyl-4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide). []

- N-oxidation: This pathway leads to the formation of N-oxides. Clebopride metabolism demonstrated this pathway with the identification of N-(1'-Benzyl-4'-piperidyl-N-oxide)-4-amino-5-chloro-2-methoxybenzamide, N-(4'-(N-hydroxylpiperidyl)-4-amino-5-chloro-2-methoxybenzamide, and N-(4'-(delta 1'-piperidyl-N-oxide))-4-amino-5-chloro-2-methoxybenzamide. []

Q2: What analytical techniques are used to identify and characterize 4-Amino-5-chloro-2-methoxybenzamide derivatives and their metabolites?

A2: Several analytical techniques are employed in identifying and characterizing these compounds:

- Mass Spectrometry (MS): Both electron impact (EI) and field desorption (FD) MS techniques are utilized. These techniques help determine the molecular weight and fragmentation patterns of the parent compound and its metabolites, aiding in structural elucidation. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly proton (1H) NMR, provides valuable information about the compound's structure by analyzing the magnetic properties of atomic nuclei. Researchers used computer-averaged time proton magnetic resonance spectroscopy to confirm the structures of metabolites. []

Q3: How do structural modifications to the 4-Amino-5-chloro-2-methoxybenzamide scaffold affect its interaction with dopamine and serotonin receptors?

A3: While the provided abstracts don't detail specific structure-activity relationships for dopamine and serotonin receptors, they hint at the importance of the substituents attached to the nitrogen of the amide group. For example, replacing the piperidine ring in clebopride with a 1,2,3-triazolylpropylpiperidine moiety leads to N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide, a compound with reported 5-HT4 receptor agonist activity. [] This suggests that modifications at this position can significantly impact receptor binding and functional activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)

![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)

![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)

![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)